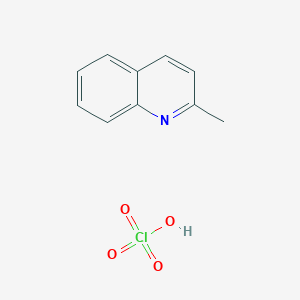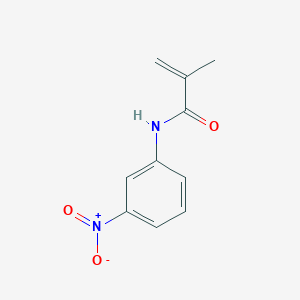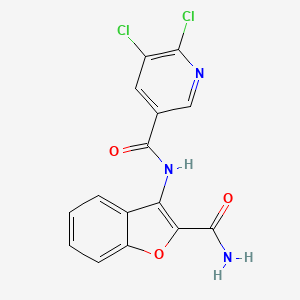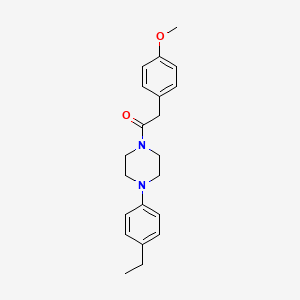![molecular formula C16H14N4O2S B2724927 Benzo[d]thiazol-6-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034279-65-5](/img/structure/B2724927.png)
Benzo[d]thiazol-6-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, which include “Benzo[d]thiazol-6-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a benzothiazole ring, a pyrazine ring, and a pyrrolidine ring. The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Applications De Recherche Scientifique
Synthesis and Antibacterial Screening
Research has focused on synthesizing novel compounds based on the benzo[d]thiazolyl moiety for their potential antibacterial activities. For instance, Landage, Thube, and Karale (2019) synthesized a new series of compounds characterized by spectral and analytical data, which were then screened for their antibacterial activities, highlighting the versatility of the benzo[d]thiazolyl scaffold in developing new antibacterial agents (Landage, Thube, & Karale, 2019).
Antimicrobial and Antifungal Activities
Compounds derived from benzo[d]thiazol-6-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone have been investigated for their in vitro antibacterial, antifungal, and antimycobacterial activities. Pandya et al. (2019) synthesized a library of compounds that were evaluated for their biological activities against various bacterial and fungal strains, demonstrating the potential of these derivatives in antimicrobial drug development (Pandya et al., 2019).
Anticancer Applications
The compound and its derivatives have also been explored for their potential anticancer properties. Nagaraju et al. (2020) synthesized thiazole/benzothiazole fused pyranopyrimidine derivatives, evaluating their antiproliferative activity against various cancer cell lines. This research indicates the promise of this compound derivatives as selective cytotoxic agents in cancer therapy (Nagaraju, Reddy, Padmaja, & Ugale, 2020).
Anti-inflammatory and Bronchodilatory Activities
Ochiai et al. (2012) explored the design, synthesis, and structure-activity relationships of dual PDE3/4-inhibitory fused bicyclic heteroaromatic-dihydropyridazinones based on the benzo[d]thiazolyl scaffold. These compounds exhibited potent bronchodilatory and anti-inflammatory activities, highlighting the potential of benzo[d]thiazol-6-yl derivatives in treating conditions that require both bronchodilation and inflammation control (Ochiai et al., 2012).
Mécanisme D'action
While the specific mechanism of action for “Benzo[d]thiazol-6-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone” is not available in the retrieved sources, benzothiazole derivatives have been found to exhibit a variety of biological activities. For instance, some benzothiazole derivatives have been found to exhibit anti-Parkinsonian activity by alleviating haloperidol-induced catalepsy in mice .
Orientations Futures
The future directions for research on “Benzo[d]thiazol-6-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. For instance, further studies could be conducted to confirm the anti-Parkinsonian activity of benzothiazole derivatives . Additionally, the development of novel benzothiazole derivatives with improved pharmacological profiles could be a promising area of future research .
Propriétés
IUPAC Name |
1,3-benzothiazol-6-yl-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-16(11-1-2-13-14(7-11)23-10-19-13)20-6-3-12(9-20)22-15-8-17-4-5-18-15/h1-2,4-5,7-8,10,12H,3,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILMBDDHOLSUMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[[3-(Oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide](/img/structure/B2724852.png)


![1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile](/img/structure/B2724857.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2724858.png)


![2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2724864.png)
![Tert-butyl 5-[(chlorosulfonyl)methyl]-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2724865.png)
![1,3,5-Trimethyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrazole-4-carboxamide](/img/structure/B2724866.png)